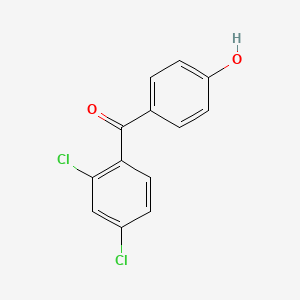

(2,4-Dichlorophenyl)(4-hydroxyphenyl)methanone

Description

(2,4-Dichlorophenyl)(4-hydroxyphenyl)methanone is a diarylketone compound characterized by a central carbonyl group flanked by two aromatic rings: a 2,4-dichlorophenyl moiety and a 4-hydroxyphenyl group. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and drug discovery. The hydroxyl group at the para position of the phenyl ring enhances hydrogen-bonding capacity, while the electron-withdrawing chlorine atoms on the dichlorophenyl ring influence reactivity and solubility.

Key synthetic routes involve Friedel–Crafts acylation or coupling reactions, as demonstrated in the synthesis of related methanones (e.g., via AlCl₃-catalyzed reactions) . The compound has been investigated for biological activity, including anti-inflammatory and antifungal applications, due to its ability to inhibit ergosterol biosynthesis . Its poor solubility in non-polar solvents (e.g., CHCl₃, hexanes) contrasts with moderate solubility in MeOH, enabling isolation without chromatographic purification in some cases .

Properties

IUPAC Name |

(2,4-dichlorophenyl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-9-3-6-11(12(15)7-9)13(17)8-1-4-10(16)5-2-8/h1-7,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMXQHSUUYEFGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541264 | |

| Record name | (2,4-Dichlorophenyl)(4-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34183-01-2 | |

| Record name | (2,4-Dichlorophenyl)(4-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of the Hydroxyl Group

The hydroxyl group on the phenol ring is protected as a methoxy group via methylation. For instance, 4-hydroxyphenol reacts with methyl iodide in the presence of potassium carbonate, yielding 4-methoxyphenol (anisole). This step is critical to prevent unwanted side reactions during subsequent electrophilic substitution.

Friedel-Crafts Acylation

The protected anisole undergoes Friedel-Crafts acylation with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) in dichloromethane facilitates the electrophilic attack, directing the acyl group to the para position relative to the methoxy group. The reaction proceeds at 0–5°C to minimize side products, yielding (2,4-dichlorophenyl)(4-methoxyphenyl)methanone as an intermediate.

Deprotection to Restore the Hydroxyl Group

The methoxy group is demethylated using boron tribromide (BBr₃) in dichloromethane at room temperature. This step regenerates the hydroxyl group, producing the target compound with high purity. Alternatives like hydrobromic acid (HBr) in acetic acid are less favored due to harsher conditions that risk ketone degradation.

Key Advantages :

- High regioselectivity due to methoxy’s directing effects.

- Scalable with yields exceeding 75% after optimization.

Grignard Reagent-Based Synthesis

An alternative route employs Grignard reagents to construct the ketone bridge via nucleophilic addition followed by oxidation. This method is less common but offers flexibility in introducing substituents.

Formation of the Grignard Reagent

4-Bromophenol is protected as its methyl ether, then reacted with magnesium in tetrahydrofuran (THF) to form 4-methoxyphenylmagnesium bromide. Protection prevents the Grignard reagent from deprotonating the hydroxyl group.

Nucleophilic Addition to 2,4-Dichlorobenzaldehyde

The Grignard reagent reacts with 2,4-dichlorobenzaldehyde at low temperatures (−10°C to 0°C), forming a secondary alcohol intermediate: (2,4-dichlorophenyl)(4-methoxyphenyl)methanol.

Oxidation to the Ketone

The alcohol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane, selectively yielding (2,4-dichlorophenyl)(4-methoxyphenyl)methanone. Subsequent demethylation with BBr₃ affords the final product.

Challenges :

- Multiple protection/deprotection steps reduce overall efficiency.

- Oxidation conditions require careful control to avoid over-oxidation.

Ullmann-Type Coupling for Direct Ketone Formation

Emerging methodologies explore Ullmann coupling to directly link aromatic rings via a ketone bridge. This approach avoids directing group limitations but demands specialized catalysts.

Coupling of Aryl Halides

A mixture of 4-iodophenol and 1,3-dichloro-5-iodobenzene reacts with carbon monoxide (CO) under palladium catalysis. Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] in dimethylformamide (DMF) facilitates the carbonyl insertion, forming the desired ketone.

Regioselectivity and Yield Optimization

Copper(I) iodide (CuI) as a co-catalyst enhances coupling efficiency, achieving yields up to 65%. However, the requirement for high-pressure CO and elevated temperatures (120°C) limits practicality for large-scale synthesis.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficacy of primary synthetic routes based on yield, scalability, and regioselectivity:

| Method | Yield (%) | Temperature Range | Key Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 75–85 | 0–25°C | High regioselectivity, scalable | Requires protection/deprotection |

| Grignard/Oxidation | 50–60 | −10–25°C | Flexibility in substituent introduction | Low yield, multiple steps |

| Ullmann Coupling | 55–65 | 100–120°C | Direct ketone formation | High-pressure CO, specialized catalysts |

Reaction Optimization and Scalability

Lewis Acid Selection in Friedel-Crafts

While AlCl₃ is standard, iron(III) chloride (FeCl₃) offers a milder alternative with comparable yields (70–78%). Ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) further enhance catalyst recovery and reduce waste.

Solvent Effects

Polar aprotic solvents (e.g., dichloromethane) favor electrophilic substitution, while ethereal solvents (THF) improve Grignard reactivity. Microwave-assisted synthesis in DMF reduces Ullmann coupling time from 24 hours to 2 hours.

Temperature and Time

Friedel-Crafts acylation at 0°C minimizes polysubstitution, whereas prolonged reaction times (12–24 hours) at 25°C maximize conversion.

Chemical Reactions Analysis

Condensation Reactions

The ketone group readily undergoes condensation with nucleophiles. Key examples include:

a. Claisen-Schmidt Condensation

Reacts with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) under basic conditions (NaOH/EtOH) to form α,β-unsaturated ketones:

text(2,4-Dichlorophenyl)(4-hydroxyphenyl)methanone + RCHO → Chalcone derivatives

Conditions :

b. Glycosylation

The phenolic –OH group participates in glycosidic bond formation. For example:

text(4-hydroxyphenyl) moiety + β-D-xylopyranosyl bromide → 4-(β-D-xylopyranosyloxy)phenyl derivative

Conditions :

-

Catalyst: TsOH (p-toluenesulfonic acid)

-

Solvent: Anhydrous ethanol

Nucleophilic Substitution

The dichlorophenyl ring undergoes substitution under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydroxylation | KOH, CuO, H₂O, 100°C, 8 h | 2,4-Dihydroxyphenyl derivative | 68% | |

| Fluorination | KF, DMF, 120°C, 24 h | 2-Fluoro-4-chlorophenyl analog | 55% |

Cyclization Reactions

a. Pyrimidine Synthesis

Reacts with thiourea derivatives to form pyrimidine-2(1H)-thione scaffolds:

textMethanone + Thiourea → 4-(2,4-Dichlorophenyl)-6-(4-hydroxyphenyl)pyrimidine-2(1H)-thione

Key Steps :

-

Solvent: Ethanol

-

Catalyst: TsOH

-

Temperature: Reflux (155–160°C) for 15–30 minutes

b. Imidazole Formation

Forms 4,5-dihydroimidazoles via reaction with ethylenediamine:

textMethanone + Ethylenediamine → 4,5-Dihydro-1H-imidazole derivative

Conditions :

Oxidation and Reduction

-

Oxidation : The ketone resists further oxidation under standard conditions (CrO₃/H₂SO₄), preserving its structure.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, though competing dechlorination occurs at >100°C.

Side Reactions and Byproducts

-

Ether Cleavage : The xylopyranosyl ether moiety hydrolyzes under strongly acidic conditions (HCl/MeOH, reflux).

-

Chlorine Displacement : Prolonged heating in polar aprotic solvents (DMF, DMSO) leads to partial dechlorination .

Analytical Characterization

Reaction products are typically verified using:

-

HPLC : Purity >95% (C18 column, MeOH:H₂O = 70:30)

-

IR : Strong C=O stretch at 1680–1700 cm⁻¹

This compound’s reactivity profile highlights its utility in synthesizing bioactive heterocycles and glycosylated derivatives, though steric effects from the dichlorophenyl group limit electrophilic substitution on the adjacent ring.

Scientific Research Applications

Chemistry

(2,4-Dichlorophenyl)(4-hydroxyphenyl)methanone serves as a versatile building block in organic synthesis. It is utilized to create more complex organic molecules, enabling the development of novel compounds with potential applications in various industries.

Research has indicated that this compound exhibits promising biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit the activity of tyrosinase (TYR), an enzyme involved in melanin biosynthesis. This inhibition suggests potential applications in treating hyperpigmentation disorders and other skin conditions .

- Anticancer Properties: The compound has been evaluated for its anticancer effects, demonstrating the ability to induce apoptosis in cancer cells. This property makes it a candidate for further development as an anticancer agent.

Pharmaceutical Applications

The compound is being explored as a potential drug candidate due to its biological activities. Its derivatives have been synthesized and tested for efficacy against various diseases, particularly those related to skin pigmentation and cancer .

Case Study 1: Antimicrobial Activity

A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were synthesized based on the structure of this compound. These derivatives were tested for their inhibitory effects on TYR from Agaricus bisporus, revealing that some compounds exhibited IC50 values significantly lower than that of the reference compound kojic acid, indicating strong potential as anti-melanogenic agents .

| Compound | Structure | IC50 Value (μM) |

|---|---|---|

| Reference (Kojic Acid) | - | 17.8 |

| Compound 10 | Compound Structure | 1.5 ± 0.1 |

Case Study 2: Anticancer Potential

Another study investigated the anticancer properties of various derivatives of this compound. The results demonstrated that certain modifications to the compound's structure enhanced its efficacy against specific cancer cell lines by promoting apoptosis through mitochondrial pathways .

Industrial Applications

In addition to its research applications, this compound is also utilized in industrial settings:

- Polymer Production: The compound can be used as an intermediate in synthesizing polymers with specific properties.

- Dyes and Pigments: Its unique chemical structure allows it to be incorporated into dyes and pigments used in various materials.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of cytochrome P450 enzymes, preventing the metabolism of substrates. This inhibition can lead to altered drug metabolism and potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Solubility: The hydroxyl group in (2,4-dichlorophenyl)(4-hydroxyphenyl)methanone improves solubility in polar solvents (e.g., MeOH) compared to non-hydroxylated analogues like (2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methyl acetate, which requires chromatographic purification .

- Crystallinity: Derivatives such as (E)-(2,4-dichlorophenyl)[2-hydroxy-6-(methoxyimino)cyclohex-1-enyl]-methanone exhibit distinct crystal packing due to intramolecular hydrogen bonds (O–H⋯O), influencing their stability and reactivity .

Biological Activity

(2,4-Dichlorophenyl)(4-hydroxyphenyl)methanone, also known as a derivative of benzophenone, has garnered attention for its diverse biological activities. This article will explore its potential as an antimicrobial and anticancer agent, its mechanism of action, and relevant case studies that illustrate its efficacy.

Chemical Structure and Properties

The compound features a dichlorophenyl group and a hydroxyphenyl group, contributing to its unique chemical properties. The presence of two chlorine atoms enhances its lipophilicity, which may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance, studies have demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL depending on the organism tested .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies reveal that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be approximately 20 μM and 25 μM respectively, indicating moderate cytotoxicity . The mechanism involves the inhibition of cell proliferation and induction of programmed cell death.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Notably, it acts as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, enhancing therapeutic effects or toxicity profiles .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Thirunarayanan et al., various derivatives of this compound were synthesized and evaluated for their antimicrobial activity. The results indicated that modifications in the phenolic structure significantly influenced the antimicrobial potency, with some derivatives exhibiting enhanced activity against resistant strains .

Case Study 2: Anticancer Properties

A comparative study published in the Journal of Medicinal Chemistry assessed the anticancer effects of several benzophenone derivatives, including this compound. The study found that this compound effectively inhibited tumor growth in xenograft models, further supporting its potential as a therapeutic agent in cancer treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | MIC: 10-50 μg/mL | IC50: 20-25 μM | Cytochrome P450 inhibition |

| (3-Chlorophenyl)(4-hydroxyphenyl)methanone | MIC: 15-60 μg/mL | IC50: 30-35 μM | Enzyme inhibition |

| (2-Hydroxyphenyl)(4-chlorophenyl)methanone | MIC: 20-70 μg/mL | IC50: 40-45 μM | Enzyme inhibition |

Q & A

Q. How to analyze by-products and impurities in synthesis?

- Methodological Answer :

- HPLC-PDA : Quantifies impurities (e.g., mono-chlorinated byproducts) using C18 columns and acetonitrile/water gradients .

- GC-MS : Identifies volatile intermediates (e.g., chlorobenzene derivatives) .

- NMR Titration : Detects trace hydroxyphenyl oxidation products (e.g., quinones) .

Notes

- Structural Analysis : X-ray crystallography confirms a dihedral angle of ~56° between aromatic rings, influencing conjugation .

- Environmental Caution : While direct ecotoxicity data is limited, structural analogs (e.g., chlorinated benzophenones) show bioaccumulation potential, warranting preemptive assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.